Cas no 1226450-22-1 (5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole)
![5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole structure](https://ja.kuujia.com/scimg/cas/1226450-22-1x500.png)
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole
- F2964-3799
- 1226450-22-1
- 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole
- AKOS024478460
- 5-(3,4-Dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)thio]-1H-imidazole
-
- インチ: 1S/C20H18Cl2F2N2OS/c1-12(2)11-28-20-25-10-18(13-3-8-16(21)17(22)9-13)26(20)14-4-6-15(7-5-14)27-19(23)24/h3-10,12,19H,11H2,1-2H3
- InChIKey: WOFFLZNXWAUAAW-UHFFFAOYSA-N
- ほほえんだ: C1(SCC(C)C)N(C2=CC=C(OC(F)F)C=C2)C(C2=CC=C(Cl)C(Cl)=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 442.0484961g/mol
- どういたいしつりょう: 442.0484961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.4Ų
- 疎水性パラメータ計算基準値(XlogP): 7.7
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 562.5±60.0 °C(Predicted)
- 酸性度係数(pKa): 1.80±0.70(Predicted)
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-3799-5μmol |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226450-22-1 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F2964-3799-4mg |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226450-22-1 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F2964-3799-2mg |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226450-22-1 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F2964-3799-5mg |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226450-22-1 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F2964-3799-1mg |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226450-22-1 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2964-3799-3mg |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226450-22-1 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F2964-3799-2μmol |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226450-22-1 | 90%+ | 2μl |
$57.0 | 2023-04-28 |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazoleに関する追加情報
Professional Introduction to Compound with CAS No 1226450-22-1 and Product Name: 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole
The compound with the CAS number 1226450-22-1 and the product name 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole represents a significant advancement in the field of chemical and biomedical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this molecule incorporates several key functional groups, including 3,4-dichlorophenyl, 4-(difluoromethoxy)phenyl, and (2-methylpropyl)sulfanyl, which contribute to its unique chemical and biological characteristics.
Recent studies have highlighted the potential of imidazole derivatives as scaffolds for the development of novel therapeutic agents. The imidazole core, a five-membered aromatic ring containing two nitrogen atoms, is known for its ability to interact with biological targets in a highly specific manner. In the case of 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole, the presence of electron-withdrawing and electron-donating groups enhances its binding affinity and selectivity towards various biological receptors.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The (2-methylpropyl)sulfanyl group, in particular, has been shown to modulate neurotransmitter activity by interacting with specific enzymes and receptors. Preliminary research indicates that this moiety may enhance the compound's ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) therapies. Furthermore, the difluoromethoxy group contributes to metabolic stability, which is crucial for drug efficacy and bioavailability.
The 3,4-dichlorophenyl substituent adds another layer of complexity to the molecule's pharmacological profile. Chlorine atoms are known to increase lipophilicity and binding affinity, which can be advantageous for drug design. However, they also necessitate careful consideration regarding potential toxicity and side effects. Current research is focused on optimizing the substitution pattern to maximize therapeutic benefits while minimizing adverse reactions.
In vitro studies have demonstrated that 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole exhibits inhibitory activity against several key enzymes implicated in disease pathways. For instance, it has shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. The dual inhibition of these pathways could make the compound effective in conditions characterized by chronic inflammation.
Additionally, the compound's interaction with nuclear receptors has been a subject of intense investigation. The 3,4-dichlorophenyl and (2-methylpropyl)sulfanyl groups are particularly important in modulating receptor activity. These interactions can lead to changes in gene expression that may have therapeutic implications in metabolic disorders and cancer. Recent advances in computational chemistry have enabled researchers to predict these interactions with greater accuracy, facilitating faster development of novel drug candidates.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the aromatic ring is particularly challenging due to their high reactivity and tendency to undergo side reactions. However, modern synthetic methodologies have improved efficiency in incorporating fluorine moieties into complex molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired framework.
Evaluation of pharmacokinetic properties is essential for determining the feasibility of clinical translation. Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) have provided valuable insights into how this compound behaves within biological systems. The presence of lipophilic groups enhances membrane permeability, while polar functional groups influence solubility and metabolic clearance rates. Understanding these parameters is crucial for optimizing dosing regimens and minimizing off-target effects.
One area where this compound shows particular promise is in oncology research. Imidazole derivatives have been extensively studied for their antitumor properties due to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. The specific arrangement of substituents in 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole may confer selectivity against certain types of cancer cells while sparing healthy tissues.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for this class of compounds. High-throughput screening (HTS) techniques combined with structure-activity relationship (SAR) analysis allow researchers to rapidly identify lead compounds with optimal pharmacological profiles. Computational modeling further aids in predicting molecular interactions at an atomic level, reducing the need for extensive experimental validation.
The future direction of research on this compound will likely involve exploring its potential as a prodrug or combination therapy strategy. Prodrug formulations can enhance bioavailability or target delivery systems more effectively than parent compounds do alone. Combination therapy leverages synergistic effects between multiple agents to improve treatment outcomes while reducing resistance development.
In conclusion,5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas including oncology,neurological disorders,and anti-inflammatory diseases Its unique structural features make it an attractive candidate for further development into novel therapeutic agents As research continues,this compound holds promise not only as an individual drug but also as part of larger treatment strategies aimed at improving patient care
1226450-22-1 (5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole) 関連製品
- 2227815-00-9(2-[(dimethylamino)methyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol)
- 1806919-15-2(4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 1010114-48-3(tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate)
- 1018-71-9(Pyrrolnitrin)
- 1805556-00-6(2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)
- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)
- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)
- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)
- 2034324-71-3(N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-sulfonamide)



